2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide
Description
This compound is a triazine-based derivative characterized by a sulfanyl (-S-) linker and an acetohydrazide (-NH-NH-C(O)-CH3) moiety. The 2,4-dimethyl substitution on the triazine ring enhances steric and electronic effects, influencing its reactivity and biological interactions. Its molecular formula is C₇H₁₀N₆O₂S, with a monoisotopic mass of 260.0368 Da and an average mass of 260.27 Da .
Properties
IUPAC Name |
2-[(2,4-dimethyl-3,5-dioxo-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3S/c1-11-6(14)5(10-12(2)7(11)15)16-3-4(13)9-8/h3,8H2,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMSRWZUSLSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)SCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 2,4-dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl with hydrazine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazine-based compounds can induce apoptosis in cancer cells such as HCT-116 and HeLa with IC50 values below 100 μM .
- The incorporation of the triazine moiety enhances the binding affinity to biological receptors involved in cancer proliferation.
-
Antimicrobial Properties :
- Compounds containing the triazine ring have been reported to possess broad-spectrum antimicrobial activity. They exhibit efficacy against various pathogens due to their ability to inhibit bacterial and fungal growth .
- The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
- Anti-inflammatory Effects :
Agricultural Applications
- Herbicidal Activity :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism by which 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Sulfanyl and Hydrazide Moieties
Key Findings :
- Benzonitrile analogs (e.g., ) exhibit higher aromaticity, favoring interactions with biological targets like enzymes or receptors via π-π stacking .
- Nitro-containing derivatives (e.g., ) show redox-active behavior, making them candidates for prodrug activation under hypoxic conditions .
Triazole-Based Analogs
Key Findings :
- Triazole analogs (e.g., ) exhibit superior metal-binding capacity due to their nitrogen-rich heterocycles, making them useful in catalytic or medicinal chemistry .
Biological Activity
The compound 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide (CAS No. 291780-57-9) is a novel hydrazide derivative with potential biological activities. This article explores its biological activity based on available research findings, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 231.23 g/mol. Its structure includes a tetrahydro-triazine ring fused with a sulfanyl group and an acetohydrazide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₄S |
| Molecular Weight | 231.23 g/mol |
| CAS Number | 291780-57-9 |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structural features showed potent activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances antibacterial efficacy by increasing the compound's lipophilicity and membrane permeability .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For instance, compounds with a similar hydrazide framework have been shown to inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of related compounds on different cancer cell lines. The results indicated that modifications in the hydrazide structure significantly influenced cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 12.5 |
| Compound B | Jurkat | 15.0 |
| 2-[(2,4-Dimethyl... | HT29 | 10.0 |
Antioxidant Activity
Antioxidant properties have also been attributed to this class of compounds. The ability to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Compounds similar to This compound demonstrated significant antioxidant activity due to their ability to donate hydrogen atoms or electrons .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications at specific positions on the triazine ring and the hydrazide moiety can enhance biological activity. For example:
- Substituents on the triazine ring : Alkyl groups at positions 2 and 4 have been shown to improve antimicrobial activity.
- Hydrazide modifications : The introduction of halogens or electron-donating groups increases cytotoxicity against cancer cells.
Q & A
Q. What are the key steps in synthesizing the compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of hydrazine derivatives with thiourea or isothiocyanate intermediates. Key steps include refluxing in solvents like ethanol or DMSO, acid catalysis (e.g., glacial acetic acid), and controlled pH adjustments to stabilize intermediates. For example, and highlight the use of ethanol under reflux with hydrazine hydrate for hydrazide formation, while emphasizes temperature control and solvent selection (e.g., DMF) to optimize alkylation steps. Monitoring via TLC (7:3 chloroform:methanol) ensures reaction progression .
Q. Which spectroscopic techniques are essential for characterizing the compound, and how do they confirm structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups like the triazole ring and hydrazone moiety. Infrared (IR) spectroscopy confirms carbonyl (C=O) and sulfanyl (S-H) stretches. High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) validate purity and molecular weight. For instance, and detail how NMR data distinguish between tautomeric forms of the triazole ring, while IR identifies hydrogen bonding in the hydrazide group .
Q. What analytical methods are used to monitor reaction progress and purity?
Thin-Layer Chromatography (TLC) with chloroform:methanol (7:3) is commonly employed to track reaction completion. HPLC ensures purity (>95%), and melting point analysis confirms crystallinity. and describe solvent-free reactions monitored by TLC, followed by recrystallization in ethanol to isolate pure products .
Q. What are the common solvents and catalysts used in synthesizing triazole-containing hydrazide derivatives?
Polar aprotic solvents like DMSO or DMF enhance solubility of intermediates, while ethanol or methanol facilitate condensation reactions. Catalysts include glacial acetic acid for cyclization and cesium carbonate for nucleophilic substitutions (). For example, notes DMSO’s role in improving reactivity during triazole formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Cross-validation using multiple techniques is essential. For example, if NMR suggests a tautomeric form conflicting with IR data, X-ray crystallography () or computational modeling (DFT) can resolve ambiguities. highlights how discrepancies in hydrazone geometry (E/Z isomers) are clarified via NOESY NMR or single-crystal XRD .
Q. What strategies improve yield and purity in multi-step synthesis?
Step-wise optimization is critical:
- Solvent selection : DMF improves nucleophilic substitution efficiency ().
- Temperature control : Reflux at 80–100°C prevents side reactions ().
- Purification : Recrystallization from ethanol or column chromatography removes byproducts ().
- Catalysts : Bases like Cs₂CO₃ enhance alkylation yields () .
Q. How does modifying substituents on the triazole or hydrazide moieties affect biological activity?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance antimicrobial activity, while methoxy (-OCH₃) groups improve solubility and anti-inflammatory effects. and demonstrate that bromo or ethoxy substituents increase enzyme inhibition potency by altering steric and electronic interactions with targets .
Q. How to design experiments to evaluate the compound’s enzyme inhibition potential?
Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. Include positive controls (known inhibitors) and measure IC₅₀ values. ’s randomized block design can be adapted for biological replicates, while suggests targeting enzymes like cyclooxygenase (COX) or β-lactamase due to the compound’s triazole-hydrazide scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
